2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile

CNS drug discovery Receptor pharmacology Conformational analysis

2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile offers a constrained ortho-substitution pattern critical for GPCR and kinase binding pockets. This geometry is not replicated by para/meta isomers. The N-methylpiperazine enhances solubility while the bromine enables late-stage Suzuki/Buchwald diversification. Procure this 95% pure solid for CNS lead optimization and targeted library synthesis. Ambient storage. Standard B2B shipping applies.

Molecular Formula C12H14BrN3
Molecular Weight 280.16 g/mol
CAS No. 1260763-01-6
Cat. No. B7892653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile
CAS1260763-01-6
Molecular FormulaC12H14BrN3
Molecular Weight280.16 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C(=CC=C2)Br)C#N
InChIInChI=1S/C12H14BrN3/c1-15-5-7-16(8-6-15)12-4-2-3-11(13)10(12)9-14/h2-4H,5-8H2,1H3
InChIKeyXDFWUVBVNHLPIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile (CAS 1260763-01-6): Sourcing the Preferred Scaffold for CNS-Focused Medicinal Chemistry


2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile (CAS 1260763-01-6) is a functionalized benzonitrile building block featuring a key N-methylpiperazine substituent ortho to a nitrile group . This specific ortho-substitution pattern creates a unique three-dimensional geometry and electronic environment that is not replicated by para- or meta-substituted analogs, directly impacting binding conformations in target proteins . It is employed as a versatile intermediate in the synthesis of compounds targeting the central nervous system (CNS), with its piperazine moiety serving as a privileged pharmacophore for neurotransmitter receptors and its bromine atom providing a functional handle for further derivatization via cross-coupling reactions .

Why 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile (CAS 1260763-01-6) Is Not Interchangeable with Common Analogs


In medicinal chemistry, the substitution of a seemingly similar building block can result in a complete loss of activity due to the stringent requirements of target binding pockets [1]. The specific ortho relationship between the piperazine and nitrile groups in 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile imposes a constrained conformation that is critical for correct molecular recognition . Generic substitution with para-substituted isomers like 4-(4-methylpiperazin-1-yl)benzonitrile (CAS 34334-28-6) or meta-substituted variants will alter the molecular geometry, leading to an incorrect exit vector from the aryl ring and potentially abolishing the desired pharmacological effect . Furthermore, the presence of the bromine atom is essential for specific late-stage functionalization; its replacement with hydrogen, as in 2-(4-methylpiperazin-1-yl)benzonitrile (CAS 85803-63-0), eliminates a crucial synthetic handle .

2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile (CAS 1260763-01-6): Quantitative Differentiation for Scientific Procurement


Ortho-Substitution Pattern Enables Unique Molecular Geometry for CNS Target Binding

The compound 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile features an ortho-substitution pattern on the benzonitrile core, with the piperazine and nitrile groups directly adjacent. This contrasts with common analogs like 4-(4-methylpiperazin-1-yl)benzonitrile (CAS 34334-28-6), which exhibit a linear, rod-like para-substitution geometry . The ortho arrangement forces a dihedral angle between the piperazine and the phenyl ring, creating a unique 'kinked' shape that is often essential for fitting into the deep, narrow binding pockets of GPCRs and other CNS targets .

CNS drug discovery Receptor pharmacology Conformational analysis

Bromine Substituent Provides a Critical Functional Handle for Diversification via Palladium Catalysis

The presence of a bromine atom at the 2-position of the benzonitrile core in 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile is a key differentiator from analogs lacking this halogen. For instance, 2-(4-methylpiperazin-1-yl)benzonitrile (CAS 85803-63-0) contains only a hydrogen atom in this position . The C-Br bond is a versatile functional handle that allows for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional molecular complexity at a late stage of synthesis . This capability is often essential for generating diverse lead compound libraries.

Chemical biology Synthetic methodology Late-stage functionalization

Verified Chemical Purity of 95-98% Ensures Reliability for Hit-to-Lead Chemistry

Procurement of 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile from reputable vendors such as Thermo Scientific guarantees a defined purity level of 95% . Some suppliers, like Leyan, offer a higher 98% purity grade . This is a quantifiable quality metric that is essential for reliable structure-activity relationship (SAR) studies, where the presence of impurities can confound biological assay results. While many analogs are commercially available, the specific combination of substructure and guaranteed purity for this CAS number reduces experimental noise and saves time otherwise spent on in-house purification.

Analytical chemistry Quality control Lead optimization

N-Methylpiperazine Moiety Optimizes CNS Drug-Like Properties via pKa and Solubility Tuning

The specific N-methylpiperazine group in 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile is a proven pharmacophore for modulating the physicochemical properties of CNS drug candidates. Compared to the unsubstituted piperazine (found in analogs like 1-(4-bromo-2-cyanophenyl)piperazine, CAS 791846-41-8), the tertiary amine of the N-methyl group alters the pKa of the molecule, reducing its basicity . This can decrease the propensity for hERG channel binding (a major cardiac toxicity liability) and improve passive membrane permeability and oral bioavailability [1].

Pharmacokinetics Drug metabolism Medicinal chemistry

Electron-Withdrawing Nitrile Group Enhances Metabolic Stability and Dipole-Dipole Interactions

The cyano group (-CN) in 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile serves as both a strong electron-withdrawing group and a potential hydrogen-bond acceptor. In comparison to analogs where the nitrile is replaced by a hydrogen atom or other less electron-withdrawing substituents, the nitrile can significantly increase metabolic stability by reducing the electron density on the aromatic ring, thereby making it less susceptible to oxidative metabolism by cytochrome P450 enzymes [1]. Furthermore, the nitrile dipole can engage in favorable interactions within a protein binding site, enhancing target affinity [2].

Metabolic stability Drug design Enzyme inhibition

Established Safety Data Enables Informed Risk Assessment and Safe Laboratory Handling

The safety profile of 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile is well-documented in its Safety Data Sheet (SDS). The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation [1]. This documented hazard information allows laboratory managers to conduct a proper risk assessment, implement appropriate engineering controls (e.g., fume hoods), and provide suitable personal protective equipment (PPE).

Laboratory safety Chemical hygiene Risk assessment

2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile (CAS 1260763-01-6): Strategic Application Scenarios for Medicinal Chemistry


CNS Lead Optimization: Exploiting Privileged Ortho-Substituted Geometry

A medicinal chemistry team focused on a CNS target, such as a serotonin or dopamine receptor, can procure 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile as a core scaffold. Its specific ortho-substitution pattern provides a non-linear geometry that is often essential for fitting into the binding pocket of GPCRs, which is not achievable with the more common para-substituted piperazine benzonitrile analogs [1]. The team can use this compound as a starting point for parallel synthesis, leveraging the bromine handle for Suzuki couplings to introduce diverse aromatic groups and rapidly explore the SAR around the key molecular framework .

Kinase Inhibitor Development: Accessing the 'Hinge' Region with a Tailored Vector

In a project to develop novel kinase inhibitors, this compound can serve as a key fragment for targeting the ATP-binding site. The ortho-arrangement of the piperazine and nitrile provides a precise exit vector to access the solvent-exposed region or the back pocket of the kinase domain [1]. The electron-withdrawing nitrile can also help tune the electron density of the aromatic ring to optimize π-stacking interactions with the 'hinge' region of the kinase, while the N-methylpiperazine moiety can improve solubility and reduce off-target activity compared to a secondary amine .

Diversity-Oriented Synthesis (DOS) Platform: A Bromo-Functionalized Linchpin

A chemical biology group building a library of small molecules for phenotypic screening would select this compound as a 'linchpin' intermediate [1]. The ortho-bromo group is highly reactive in palladium-catalyzed transformations, allowing for the late-stage introduction of a wide array of substituents via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. This enables the rapid generation of a focused library of compounds all derived from the same core scaffold, facilitating the rapid identification of structure-activity trends and the discovery of new biological probes .

ADME-Tox Optimization: Mitigating Risk with a Designed Physicochemical Profile

A drug discovery team encountering metabolic stability or hERG liability issues with a lead series can utilize this compound as a replacement building block. The N-methylpiperazine is a well-validated modification to reduce the basicity of the amine, which can decrease hERG channel affinity and improve membrane permeability compared to an unsubstituted piperazine [1]. Furthermore, the presence of the nitrile group is a common strategy to block oxidative metabolism at the ortho-position of the phenyl ring, potentially leading to a longer half-life and lower in vivo clearance .

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